Cas no 1415330-32-3 (2-bromocyclobut-2-en-1-one)
2-bromocyclobut-2-en-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-bromocyclobut-2-en-1-one
- 2-Cyclobuten-1-one, 2-bromo-
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- Inchi: 1S/C4H3BrO/c5-3-1-2-4(3)6/h1H,2H2
- InChI Key: VKXSFRBDTBLHSD-UHFFFAOYSA-N
- SMILES: C1(=O)CC=C1Br
Computed Properties
- Exact Mass: 145.93673g/mol
- Monoisotopic Mass: 145.93673g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 115
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 2.009±0.06 g/cm3(Predicted)
- Boiling Point: 198.2±29.0 °C(Predicted)
2-bromocyclobut-2-en-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26967429-0.05g |
2-bromocyclobut-2-en-1-one |
1415330-32-3 | 95.0% | 0.05g |
$508.0 | 2025-03-20 | |
| Enamine | EN300-26967429-0.1g |
2-bromocyclobut-2-en-1-one |
1415330-32-3 | 95.0% | 0.1g |
$663.0 | 2025-03-20 | |
| Enamine | EN300-26967429-0.25g |
2-bromocyclobut-2-en-1-one |
1415330-32-3 | 95.0% | 0.25g |
$948.0 | 2025-03-20 | |
| Enamine | EN300-26967429-0.5g |
2-bromocyclobut-2-en-1-one |
1415330-32-3 | 95.0% | 0.5g |
$1494.0 | 2025-03-20 | |
| Enamine | EN300-26967429-1.0g |
2-bromocyclobut-2-en-1-one |
1415330-32-3 | 95.0% | 1.0g |
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| Enamine | EN300-26967429-2.5g |
2-bromocyclobut-2-en-1-one |
1415330-32-3 | 95.0% | 2.5g |
$3752.0 | 2025-03-20 | |
| Enamine | EN300-26967429-5.0g |
2-bromocyclobut-2-en-1-one |
1415330-32-3 | 95.0% | 5.0g |
$5553.0 | 2025-03-20 | |
| Enamine | EN300-26967429-10.0g |
2-bromocyclobut-2-en-1-one |
1415330-32-3 | 95.0% | 10.0g |
$8234.0 | 2025-03-20 | |
| 1PlusChem | 1P028AHP-50mg |
2-bromocyclobut-2-en-1-one |
1415330-32-3 | 95% | 50mg |
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| 1PlusChem | 1P028AHP-100mg |
2-bromocyclobut-2-en-1-one |
1415330-32-3 | 95% | 100mg |
$882.00 | 2023-12-21 |
2-bromocyclobut-2-en-1-one Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 2-bromocyclobut-2-en-1-one
Introduction to 2-bromocyclobut-2-en-1-one (CAS No. 1415330-32-3)
2-bromocyclobut-2-en-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 1415330-32-3, is a significant compound in the realm of organic synthesis and pharmaceutical research. This heterocyclic brominated ketone has garnered attention due to its versatile reactivity and potential applications in the development of novel bioactive molecules. The compound’s unique structural features—comprising a cyclobutene ring substituted with a bromine atom at the 2-position and a carbonyl group at the 1-position—make it a valuable intermediate in synthetic chemistry.
The structure of 2-bromocyclobut-2-en-1-one facilitates various chemical transformations, including nucleophilic substitution, addition reactions, and cyclization processes. These properties have positioned it as a key building block in the synthesis of more complex molecules, particularly in medicinal chemistry. Researchers have leveraged its reactivity to construct diverse scaffolds that mimic natural products or exhibit novel biological activities.
In recent years, the pharmaceutical industry has shown increasing interest in cyclobutene derivatives due to their potential therapeutic applications. Among these derivatives, 2-bromocyclobut-2-en-1-one stands out for its ability to serve as a precursor in the synthesis of small-molecule drugs targeting various diseases. Its incorporation into drug candidates has been explored in the context of anti-inflammatory, anticancer, and antimicrobial therapies.
One of the most compelling aspects of 2-bromocyclobut-2-en-1-one is its role in generating enantiomerically pure compounds through asymmetric synthesis. The presence of a chiral center within the cyclobutene ring allows for selective functionalization, enabling chemists to produce enantiomerically enriched products that are often more pharmacologically active than their racemic counterparts. This capability has been particularly valuable in the development of single-enantiomer drugs, where stereochemical purity is critical for efficacy and safety.
Recent studies have highlighted the utility of 2-bromocyclobut-2-en-1-one in constructing heterocyclic frameworks that are prevalent in biologically active natural products. For instance, researchers have utilized this compound to synthesize analogs of xanthones, a class of polyphenolic compounds known for their antioxidant and antimicrobial properties. The bromine substituent on 2-bromocyclobut-2-en-1-one allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are essential for building complex molecular architectures.
The compound’s reactivity also makes it a valuable tool in materials science. For example, it can be polymerized or incorporated into polymers to create materials with tailored properties. These applications are particularly relevant in the development of advanced coatings, adhesives, and specialty plastics where precise control over molecular structure is required.
In academic research, 2-bromocyclobut-2-en-1-one has been employed as a substrate for studying reaction mechanisms and developing new catalytic systems. Its straightforward transformation into other functional groups allows chemists to probe fundamental questions about reaction pathways and transition state structures. Such investigations contribute to the broader understanding of organic chemistry and inform the design of more efficient synthetic methodologies.
The synthesis of 2-bromocyclobut-2-en-1-one itself is an area of active interest. While multiple synthetic routes exist, recent advances have focused on improving yields and reducing environmental impact. Green chemistry principles have been applied to develop more sustainable methods for producing this compound, including catalytic processes that minimize waste and energy consumption.
The potential applications of cyclobutene derivatives extend beyond pharmaceuticals into agrochemicals and specialty chemicals. For instance, analogs of 2-bromocyclobut-2-en-1-one have been investigated as intermediates for herbicides and fungicides due to their ability to disrupt essential biological processes in plants and fungi.
In conclusion, 2-bromocyclobut-2-en-1-one (CAS No. 1415330-32-3) is a multifaceted compound with broad utility across multiple scientific disciplines. Its structural versatility and reactivity make it an indispensable tool for synthetic chemists working on drug discovery, materials science, and industrial applications. As research continues to uncover new ways to leverage its chemical properties, the importance of this compound is likely to grow further.
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